tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-6-4-10(5-7-13)11-12-10/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWQVISMOCJORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate typically involves the reaction of tert-butyl isocyanate with a suitable triaza precursor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography to achieve a high level of purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Applications in Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate exhibit antimicrobial properties. A study demonstrated that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.
Case Study :
A recent investigation into the antimicrobial efficacy of triazaspiro compounds showed promising results against resistant strains of bacteria, highlighting their potential as novel therapeutic agents .
2. Anticancer Research
The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression.
Case Study :
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives were significantly more effective than conventional chemotherapeutics .
Applications in Materials Science
1. Polymer Synthesis
this compound can be used as a monomer in the synthesis of novel polymers with unique properties. Its spirocyclic structure contributes to the rigidity and thermal stability of the resulting materials.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Rigidity | Moderate |
| Solubility | Soluble in organic solvents |
Case Study :
Researchers have utilized this compound to create polymer blends that exhibit enhanced mechanical properties compared to traditional polymers. The incorporation of triazaspiro units improved tensile strength and thermal resistance .
Applications in Synthetic Organic Chemistry
1. Building Block for Complex Molecules
The compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and transformations.
Case Study :
In a synthetic route reported by chemists, this compound was utilized to construct a library of nitrogen-containing heterocycles that are valuable in drug discovery .
Mechanism of Action
The mechanism of action of tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to a broader class of heterospirocyclic amines , which differ in heteroatom composition (N, O, S) and substituents. Key analogs include:
Key Observations:
Heteroatom Influence: The triaza system in the target compound provides three nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to diaza (2a), oxa (2b), or thia (2c) analogs. Sulfur (2c) and oxygen (2b) analogs exhibit higher molecular weights but lack the tertiary nitrogen’s electronic effects, impacting reactivity in cross-coupling or cyclization reactions .
Functional Group Modifications :
- The carboxylic acid derivative (Entry 5) introduces acidity and polarity, altering solubility and biological activity compared to the neutral tert-butyl ester .
Synthetic Accessibility :
- The target compound is commercially available (95–98% purity), whereas analogs like 2a–2c require custom synthesis, limiting their accessibility .
Physicochemical and Application Comparisons
- Hydrogen Bonding : The triaza system’s nitrogen-rich structure facilitates stronger and more directional hydrogen bonds, critical in supramolecular chemistry and crystal packing .
- Lipophilicity : The tert-butyl group increases hydrophobicity compared to polar derivatives (e.g., carboxylic acid), favoring membrane permeability in drug design .
- Stability : The tert-butyl ester moiety enhances hydrolytic stability relative to methyl or ethyl esters, making it preferable for long-term storage .
Critical Analysis of Discrepancies and Limitations
Biological Activity
tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate (CAS Number: 1620483-21-7) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Structure and Composition
- Chemical Formula : C10H17N3O2
- Molecular Weight : 211.26 g/mol
- Solubility : Very soluble in water (up to 5.44 mg/ml) .
- Log P : Varies between 0.37 and 2.72 depending on the method of calculation, indicating moderate lipophilicity .
Pharmacokinetics
- Bioavailability Score : 0.55, suggesting good absorption potential.
- CYP Inhibition : Inhibitor of CYP1A2, but not of other CYP enzymes .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study assessing various spiro compounds found that modifications in the triazaspiro framework can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, tests on HeLa cells revealed IC50 values significantly below 20 µg/mL, indicating potent cytotoxicity .
The mechanism by which this compound exerts its biological effects appears to involve interference with cellular signaling pathways and apoptosis induction in cancer cells. Further studies are needed to elucidate the specific molecular targets.
Study on Anticancer Activity
A recent study explored the anticancer potential of various derivatives of spiro compounds similar to this compound. The findings indicated that these compounds induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Efficacy Against Fungal Strains
Another case study investigated the antifungal activity of related compounds against Candida species. The results showed that certain derivatives exhibited strong antifungal properties with minimal toxicity to human cells, suggesting potential for therapeutic development .
Q & A
Q. What are the key considerations for synthesizing tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate with high purity?
Methodological Answer:
- Optimize reaction conditions (e.g., temperature, solvent polarity) to favor spirocycle formation, as competing side reactions may lead to ring-opening or oligomerization.
- Use tert-butyloxycarbonyl (Boc) protection to stabilize reactive intermediates during cyclization. Confirm purity via HPLC or LC-MS, and cross-reference with CAS: 1620483-21-7 for structural validation .
- Store synthesized batches under refrigeration in inert atmospheres to prevent degradation, as recommended for similar spirocyclic tert-butyl carboxylates .
Q. How can the conformational flexibility of the spiro[2.5]octane core be experimentally characterized?
Methodological Answer:
- Employ X-ray crystallography to resolve the puckering geometry of the spirocyclic ring. Use Cremer-Pople puckering parameters (e.g., amplitude , phase angle ) to quantify deviations from planarity .
- Compare with computational models (DFT or MD simulations) to assess dynamic behavior in solution. For example, analyze NMR - NOESY correlations to detect through-space interactions indicative of specific conformers .
Q. What spectroscopic techniques are most effective for distinguishing the 1,2,6-triazaspiro system from related isomers?
Methodological Answer:
- Combine -NMR to identify carbonyl signals (e.g., Boc group at ~155 ppm) and -NMR to resolve proton environments near nitrogen atoms.
- Use IR spectroscopy to detect characteristic C=O stretches (~1680–1720 cm) and NH/amine vibrations (~3300 cm) .
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C) .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?
Methodological Answer:
- Perform single-crystal X-ray diffraction and analyze intermolecular interactions using Etter’s graph-set notation (e.g., motifs for N–H···O hydrogen bonds).
- Compare with related spirocyclic carboxylates (e.g., CAS: 1352926-14-7) to identify trends in supramolecular assembly .
- Use SHELXL for refinement, ensuring proper treatment of disorder or twinning in the crystal lattice .
Q. What computational strategies can predict the reactivity of the 1,2,6-triazaspiro system under nucleophilic or electrophilic conditions?
Methodological Answer:
- Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic attack sites.
- Simulate reaction pathways for ring-opening (e.g., acid-catalyzed Boc deprotection) using transition-state modeling. Validate predictions with experimental kinetics (e.g., monitoring by -NMR if fluorinated analogs are synthesized) .
Q. How does the steric bulk of the tert-butyl group affect the compound’s pharmacokinetic properties in drug discovery contexts?
Methodological Answer:
- Conduct molecular docking studies to assess interactions with biological targets (e.g., enzymes or receptors). Compare with smaller substituents (e.g., methyl or ethyl) to quantify steric effects.
- Evaluate metabolic stability using in vitro assays (e.g., liver microsomes) and correlate with logP values calculated via HPLC retention times .
Contradictions and Limitations
- Synthesis Yield Variability : Evidence from CAS: 1620483-21-7 suggests Boc protection enhances stability, while other spirocyclic analogs (e.g., CAS: 1194376-44-7 ) report sensitivity to moisture, requiring strict anhydrous conditions.
- Crystallographic Challenges : Small-molecule refinement with SHELXL may struggle with disorder in flexible spiro systems, necessitating complementary techniques like cryo-EM for larger assemblies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
